Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)-

Description

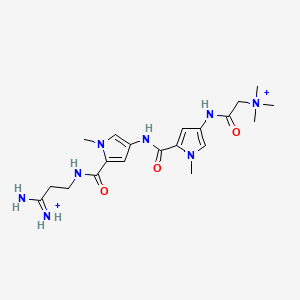

The compound Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- is a highly complex organic molecule featuring multiple functional groups. Its structure includes:

Properties

CAS No. |

101772-52-5 |

|---|---|

Molecular Formula |

C20H32N8O3+2 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[2-[[5-[[5-[(3-amino-3-azaniumylidenepropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-2-oxoethyl]-trimethylazanium |

InChI |

InChI=1S/C20H30N8O3/c1-26-11-14(9-15(26)19(30)23-7-6-17(21)22)25-20(31)16-8-13(10-27(16)2)24-18(29)12-28(3,4)5/h8-11H,6-7,12H2,1-5H3,(H5-,21,22,23,24,25,29,30,31)/p+2 |

InChI Key |

CXFMXQJWQGUWAT-UHFFFAOYSA-P |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=[NH2+])N)C)NC(=O)C[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole rings. The key steps include:

Formation of Pyrrole Rings: The pyrrole rings are synthesized through a series of condensation reactions involving amines and carbonyl compounds.

Acetylation and Ammonium Group Introduction: The trimethylammonioacetyl group is introduced through acetylation reactions, followed by the addition of ammonium groups.

Coupling Reactions: The final step involves coupling the pyrrole rings with the amino and ammonium groups under controlled conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that includes multiple functional groups, making it suitable for various applications. The presence of quaternary ammonium groups enhances its solubility and interaction with biological systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including the compound , are known for their antimicrobial properties. They exhibit activity against a wide range of pathogens, including bacteria, fungi, and viruses. Studies have shown that these compounds can disrupt microbial cell membranes, leading to cell death. For instance, research indicates that certain QACs can effectively inhibit the growth of biofilms formed by Streptococcus mutans, highlighting their potential in dental applications .

Biomedical Applications

The incorporation of quaternary ammonium moieties into biomaterials has gained attention for developing antimicrobial surfaces. These materials can be used in medical devices to prevent infections and promote healing. Recent advancements include the synthesis of polymers with quaternary ammonium functionalities that demonstrate significant antibacterial activity while minimizing toxicity .

Drug Delivery Systems

The unique chemical structure allows for potential use in drug delivery systems. The compound can be engineered to enhance the solubility and stability of therapeutic agents, facilitating their transport within biological systems. Its ability to interact with cellular membranes could improve the efficacy of drug delivery mechanisms .

Buffer Solutions in Biochemical Applications

Similar to other ammonium compounds, this compound may be utilized in buffer solutions to maintain pH stability during biochemical reactions. This is crucial for experiments involving sensitive biological materials where pH fluctuations can lead to erroneous results .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study on cetylpyridinium chloride, a related quaternary ammonium compound, demonstrated its effectiveness against Streptococcus mutans biofilms. The research highlighted a significant reduction in biofilm viability when treated with varying concentrations of the compound over time . This supports the notion that similar compounds could have comparable effects.

Case Study 2: Biomedical Material Development

Research on quaternary ammonium-based biomaterials revealed their potential in creating antimicrobial coatings for surgical instruments. These coatings significantly reduced infection rates in clinical settings when applied to devices used in surgeries . Such findings emphasize the practical applications of quaternary ammonium compounds in healthcare.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trimethylammonioacetyl group plays a crucial role in binding to target molecules, while the pyrrole rings facilitate interactions with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining quaternary ammonium, pyrrole, and amino-carbonyl motifs. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Quaternary Ammonium vs. Morpholine/Pyridine Derivatives: The target compound’s quaternary ammonium group confers stronger ionic character compared to morpholine-containing analogs (e.g., 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine), which exhibit moderate basicity and solubility in organic solvents . Pyridine derivatives (e.g., compound 22) show enhanced bioactivity due to aromatic stacking, whereas the target compound’s pyrrole rings may offer similar π-π interactions but with reduced steric hindrance .

Amino-Carbonyl Linkages: The amino-propylidene motif in the target compound resembles intermediates in benzimidazole synthesis (e.g., ), suggesting reactivity toward cyclization or nucleophilic substitution .

Spectral Characterization :

- While direct spectral data for the target compound is unavailable, analogous pyrrole-containing compounds are characterized by strong UV-Vis absorbance (250–300 nm) and distinct $ ^1H $-NMR shifts for methyl groups on pyrrole rings (δ 2.3–2.8 ppm) .

Biological Activity

The compound Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- represents a complex structure that incorporates multiple functional groups, including pyrrole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a quaternary ammonium structure with pyrrole rings that are significant in medicinal chemistry. Pyrrole derivatives are noted for their ability to interact with various biological targets, including enzymes and receptors.

Cytotoxicity

Recent studies have demonstrated that certain pyrrole derivatives exhibit dose-dependent cytotoxicity against cancer cell lines. For instance, compounds synthesized from pyrrole structures showed promising results in inhibiting cell proliferation in vitro, suggesting potential applications in cancer therapy .

The biological activity of pyrrole derivatives often involves the following mechanisms:

- Inhibition of Protein Kinases : Some derivatives target vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial in tumor angiogenesis .

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A series of new trisubstituted pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study highlighted that the presence of a carbonyl group in the pyrrole structure significantly enhanced biological activity. The most active compounds showed IC50 values in the micromolar range against specific cancer types .

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 4a | Pyrrole | 12.5 | VEGFR |

| 4b | Pyrrole | 8.0 | PDGFR |

| 4c | Pyrrole | 15.3 | Other |

Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic properties of modified pyrroles. The results indicated that certain substitutions on the pyrrole ring could enhance glucose uptake in muscle cells, presenting a potential therapeutic avenue for managing diabetes .

Structure-Biological Activity Relationship

Research indicates that the carbonyl group in pyrrole compounds is crucial for their biological activity. It influences interactions with biological targets and enhances solubility and permeability . The presence of specific substituents can modulate these properties further.

Environmental Impact Studies

Additionally, studies have shown that ammonium-containing compounds can participate in atmospheric reactions leading to secondary organic aerosol formation. This highlights their relevance not only in medicinal chemistry but also in environmental chemistry .

Q & A

Basic Question: What synthetic routes are recommended for preparing this ammonium compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis Protocol : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ammonium hydroxide in acetone at 60°C for 2 hours facilitates salt formation, as demonstrated in analogous ammonium salt preparations .

- Condition Optimization :

- Yield Monitoring : Use LC-MS or NMR to track intermediate formation and adjust stoichiometry of trimethylammonioacetyl groups to pyrrole derivatives .

Advanced Question: How can computational modeling (e.g., COMSOL Multiphysics) predict solvent interactions and conformational stability?

Methodological Answer:

- Solvent Interaction Analysis :

- Conformational Sampling : Apply Monte Carlo methods to identify stable rotamers of the propylidene linkage, correlating with experimental NMR data .

Basic Question: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- Primary Techniques :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M]+) and fragment patterns for backbone validation .

Advanced Question: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- Theoretical Alignment : Cross-reference experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian09) to identify discrepancies caused by dynamic equilibria .

- Crystallographic Validation : Perform single-crystal X-ray diffraction under varying temperatures to detect polymorphism or solvent inclusion artifacts .

- Dynamic NMR : Use variable-temperature NMR to probe conformational exchange broadening in the propylidene moiety .

Basic Question: What are the key chemical properties (solubility, stability) under varying pH and temperature?

Methodological Answer:

- Solubility Profiling :

- Stability Assessment :

Advanced Question: What strategies enable the study of this compound’s interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics (ka/kd) of the ammonium compound .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA or membrane receptors .

- Mutagenesis Studies : Engineer protein active sites to assess hydrogen bonding contributions from the trimethylammonio group .

Basic Question: How to optimize purification methods for this compound?

Methodological Answer:

- Chromatography :

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals via slow evaporation .

Advanced Question: How can machine learning predict reaction outcomes for derivative synthesis?

Methodological Answer:

- Dataset Curation : Compile historical reaction data (yields, conditions) for analogous quaternary ammonium compounds .

- Model Training : Use Random Forest or neural networks to correlate substituent effects (e.g., methyl vs. ethyl groups) with reaction efficiency .

- Validation : Apply SHAP analysis to interpret feature importance (e.g., solvent polarity, catalyst loading) in predicted outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.